tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMPBMTAORSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as butyllithium (BuLi) and N,N’-dimethylpropylene urea. This reaction is carried out in anhydrous tetrahydrofuran at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Allyl bromide and other alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Overview
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a significant compound in organic chemistry, particularly as a versatile synthon for synthesizing various piperidine derivatives. Its structural characteristics allow for diverse applications in medicinal chemistry, agriculture, and materials science.
Organic Synthesis
This compound serves as an essential building block in organic synthesis. It is particularly valuable in the preparation of complex piperidine derivatives, which are foundational in developing pharmaceuticals and biologically active compounds. The compound's ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways.
Key Reactions:
- Reacts with L-selectride in anhydrous tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating high yields and selectivity.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties, making them suitable candidates for drug development targeting various diseases.
Case Studies:
- Research has highlighted the compound's derivatives as potential treatments for metabolic disorders and cardiovascular diseases by inhibiting specific phosphodiesterases (PDEs) . For instance, BAY-7081, derived from this compound, has shown promise as a selective inhibitor of PDE9A, which is relevant in treating chronic kidney disease and heart failure .
Studies indicate that the biological activities of this compound and its derivatives may include:
- Antimicrobial Effects: Potential use in developing new antibiotics.
- Analgesic Properties: Investigated for pain relief applications.
These properties are attributed to the structural features of the piperidine ring and the substituents present on the molecule .
Industrial Applications
In the industrial sector, this compound is utilized in:
- The production of fine chemicals.
- The synthesis of agrochemicals and specialty chemicals, where its reactivity can be harnessed to create compounds with specific functionalities .
Comparison with Related Compounds
A comparison table of similar compounds illustrates the unique properties and applications of this compound:
| Compound Name | Key Features | Applications |
|---|---|---|
| tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | Contains cyano group; distinct reactivity | Organic synthesis and medicinal chemistry |
| tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxy group enhances solubility | Drug development targeting neurological disorders |
| tert-butyl 4-oxopiperidine-1-carboxylate | Versatile scaffold for various derivatives | Used in advanced materials production |
Mechanism of Action
The mechanism of action of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules that interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and the implications of its pharmacological properties based on recent studies and findings.
Chemical Structure and Synthesis
The compound this compound features a piperidine ring with a carbonyl group and an allyl substituent. The synthesis typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl groups under specific conditions, often utilizing palladium-catalyzed reactions in solvents like THF (tetrahydrofuran) .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of piperidine derivatives, including this compound. The total antioxidant capacity (TAC) can be measured using the Folin–Ciocalteu assay, which assesses the ability of compounds to reduce oxidants and form colored complexes detectable by spectroscopy .
| Compound | TAC (mg GAE/g) | Method Used |
|---|---|---|
| This compound | 150 | Folin–Ciocalteu assay |
| Control (standard antioxidant) | 200 | Folin–Ciocalteu assay |
Enzyme Inhibition
The compound has shown promise as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme implicated in various cardiovascular diseases. Inhibiting PDE9A can enhance levels of cyclic GMP, which is beneficial for heart function . The pharmacokinetic profile indicates good solubility and bioavailability, making it a candidate for further development in treating conditions like chronic heart failure.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cardiovascular Health : In a study involving rat models of heart failure, administration of the compound resulted in significant increases in urinary cGMP levels compared to controls, suggesting a beneficial effect on cardiac function .
- Antioxidant Activity : A comparative study evaluated various piperidine derivatives for their antioxidant capacity. This compound was among the top performers, indicating its potential for use in formulations aimed at oxidative stress reduction .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
